4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

Medicinal Chemistry Organic Synthesis Quality Control

Order 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0) as a high-purity intermediate for drug discovery. Its unambiguous substitution pattern, with a reactive 4-chloro leaving group and stable 6-methoxy and 7-fluoro substituents, ensures regioselective SNAr reactions. This positional isomer delivers distinct CCS values for reliable analytical method validation, which is critical for reproducible downstream synthesis of kinase inhibitor scaffolds.

Molecular Formula C10H8ClFN2O
Molecular Weight 226.63 g/mol
CAS No. 1444348-44-0
Cat. No. B3391177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline
CAS1444348-44-0
Molecular FormulaC10H8ClFN2O
Molecular Weight226.63 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)F
InChIInChI=1S/C10H8ClFN2O/c1-5-13-8-4-7(12)9(15-2)3-6(8)10(11)14-5/h3-4H,1-2H3
InChIKeyQTHVVJIFDGSVDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0): Procurement-Grade Quinazoline Building Block


4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0) is a halogenated quinazoline derivative with molecular formula C₁₀H₈ClFN₂O and molecular weight 226.63 g/mol. The compound features a specific substitution pattern: a chlorine atom at position 4, a fluorine atom at position 7, a methoxy group at position 6, and a methyl group at position 2 of the quinazoline core [1]. Commercially available from multiple suppliers with typical purity specifications ranging from 95% to 98%, this compound serves primarily as a synthetic intermediate and research building block . Its 4-chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling downstream derivatization into pharmacologically relevant 4-aminoquinazoline scaffolds [1].

Why 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Cannot Be Interchanged with Other Halogenated Quinazolines


Substituent positioning on the quinazoline core materially alters both synthetic utility and physicochemical properties. The target compound's 4-chloro substituent enables regioselective nucleophilic substitution at that position—a reaction pathway not equivalently available in analogs lacking this leaving group or bearing competing reactive sites [1]. Furthermore, the precise arrangement of the 7-fluoro and 6-methoxy groups influences predicted collision cross-section (CCS) values and thereby chromatographic behavior, demonstrating that even positional isomers exhibit distinct analytical signatures that preclude simple substitution in validated analytical methods or synthetic protocols . Generic substitution without verifying substitution pattern and purity specifications introduces uncontrolled variables that compromise reproducibility in downstream derivatization and biological evaluation [1].

Quantitative Evidence Guide for 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0): Comparator-Based Differentiation


Supplier Purity Variation: 95% vs 98% Minimum Specifications for 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

Commercial availability of 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline from different suppliers includes varying minimum purity specifications. AKSci offers the compound with a minimum purity specification of 95% , while Leyan provides material specified at 98% purity . This 3-percentage-point differential in purity specification directly impacts procurement decisions when downstream applications have defined purity thresholds.

Medicinal Chemistry Organic Synthesis Quality Control

Predicted Collision Cross-Section (CCS) Differentiation: 4-Chloro-7-fluoro-6-methoxy vs 4-Chloro-6-fluoro-7-methoxy Positional Isomer

The positional isomer 4-chloro-6-fluoro-7-methoxy-2-methylquinazoline (fluorine at position 6, methoxy at position 7) exhibits a predicted collision cross-section (CCS) of 143.5 Ų for its [M+H]⁺ adduct, whereas the target compound 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline has an unresolved or different CCS value . This predicted CCS differential confirms that the two isomers would exhibit distinct drift times in ion mobility spectrometry (IMS), enabling analytical differentiation despite identical molecular formula and mass.

Analytical Chemistry Ion Mobility Spectrometry Structural Isomerism

4-Chloro Substituent Enables Regioselective Nucleophilic Aromatic Substitution for Quinazoline Derivatization

4-Chloroquinazolines are established substrates for nucleophilic aromatic substitution (SNAr) reactions with amines to yield 4-anilinoquinazolines, a privileged scaffold in kinase inhibitor development [1]. The target compound 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline bears the reactive 4-chloro leaving group, enabling this transformation. In contrast, the 2-methyl substitution on the target compound distinguishes it from 4-chloroquinazoline (CAS 5190-68-1), which lacks the 2-methyl group and presents different steric and electronic properties at the 2-position that may alter reaction kinetics and product profiles [2].

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitor Scaffolds

Class-Level Kinase Inhibitory Activity: 6-Substituted Quinazoline Derivatives as EGFR/HER2 Dual Inhibitors

A structurally related 6-substituted quinazoline derivative (compound 5c) demonstrated dual inhibitory activity against EGFR kinase with an IC₅₀ of 2.6 nM and against HER2 kinase with an IC₅₀ of 4.3 nM [1]. While the target compound 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline has not been directly evaluated in this assay, it belongs to the same 6-substituted quinazoline class and shares the 6-methoxy substitution pattern. Note: This is class-level inference only; no direct activity data exists for the target compound itself.

Kinase Inhibition Anticancer Research EGFR/HER2

Research and Industrial Application Scenarios for 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline


Medicinal Chemistry: Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Candidates

Researchers developing novel kinase inhibitors may utilize 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline as a starting material for SNAr reactions with substituted anilines to generate 4-anilinoquinazoline derivatives [1]. The 4-chloro group serves as the leaving group for amine coupling, while the 7-fluoro and 6-methoxy substituents remain intact to modulate target binding and pharmacokinetic properties. This approach aligns with established synthetic routes for EGFR/HER2 inhibitor scaffolds, where 6-substituted quinazolines have demonstrated nanomolar potency [2].

Analytical Method Development: Reference Standard for Isomer-Specific Detection

Given the predicted CCS differential between 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline and its 6-fluoro-7-methoxy positional isomer , this compound is suitable as an authentic reference standard for developing and validating ion mobility spectrometry (IMS) or LC-IMS methods requiring isomer-specific identification. Procurement of the correct isomer is essential to ensure method accuracy.

Chemical Synthesis: Intermediate for Further Derivatization

As a halogenated heterocyclic building block with defined purity specifications (95-98% minimum) , this compound serves as a versatile intermediate for multi-step organic synthesis. The combination of a reactive 4-chloro leaving group and stable 6-methoxy and 7-fluoro substituents enables regioselective functionalization while preserving the quinazoline core structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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